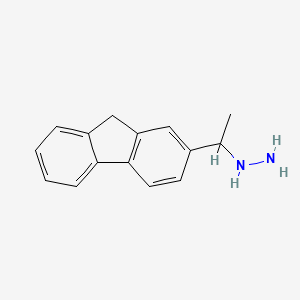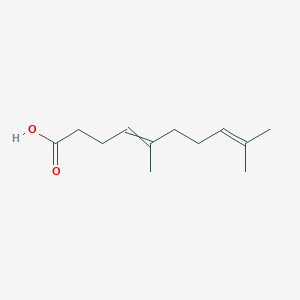![molecular formula C17H18O3 B12437312 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’,5-Trimethoxy-trans-stilbene is a methoxylated derivative of resveratrol, a naturally occurring polyphenol found in various plants. This compound has garnered significant interest due to its enhanced biological activities compared to resveratrol, particularly in the fields of cancer research and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4’,5-Trimethoxy-trans-stilbene can be synthesized through several chemical reactions, including the Wittig reaction, Heck coupling, Horner-Wadsworth-Emmons reaction, and Perkin reaction. These methods typically yield the compound in moderate to good quantities .
Industrial Production Methods
While specific industrial production methods for 3,4’,5-trimethoxy-trans-stilbene are not extensively documented, the compound’s synthesis in a laboratory setting involves standard organic synthesis techniques. Scaling up these methods for industrial production would likely involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4’,5-Trimethoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted stilbenes with various functional groups.
Scientific Research Applications
3,4’,5-Trimethoxy-trans-stilbene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of methoxylation on the biological activity of stilbenes.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and oxidative stress.
Medicine: Explored for its potential therapeutic effects in cancer treatment, diabetes management, and cardiovascular health
Mechanism of Action
3,4’,5-Trimethoxy-trans-stilbene exerts its effects through several molecular targets and pathways:
Insulin Signaling Pathway: Activates the phosphatidylinositol 3-kinase/protein kinase B pathway by inhibiting the phosphorylation of insulin receptor substrate-1 at Ser307 and increasing the protein levels of insulin receptor substrate-1 and insulin receptor substrate-2.
Oxidative Stress Suppression: Increases the protein levels of nuclear factor erythroid 2-related factor 2, heme oxygenase-1, and NAD(P)Hquinone oxidoreductase 1, thereby enhancing antioxidant enzyme activity.
Anti-Cancer Activity: Inhibits cancer cell proliferation, induces cell cycle arrest, decreases metastasis, reduces angiogenesis, and increases apoptosis.
Comparison with Similar Compounds
3,4’,5-Trimethoxy-trans-stilbene is often compared to other methoxylated derivatives of resveratrol, such as:
- 3,3’,4,5’-Tetramethoxy-trans-stilbene
- 3,4’,5-Trimethoxy-cis-stilbene
- 3,4-Dimethoxy-trans-stilbene
Uniqueness
Compared to these similar compounds, 3,4’,5-trimethoxy-trans-stilbene exhibits enhanced biological activities, particularly in its anti-cancer and anti-diabetic effects. Its methoxylation pattern contributes to its increased stability and bioavailability, making it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
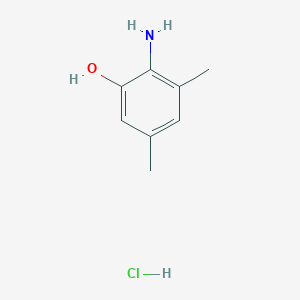
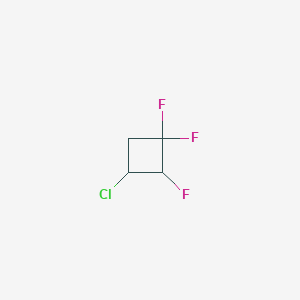

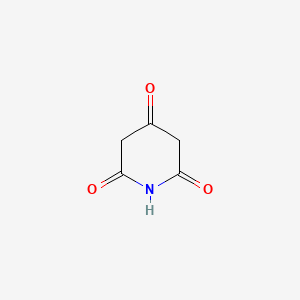
![But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12437259.png)
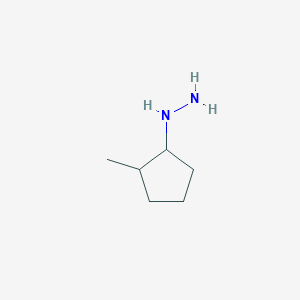
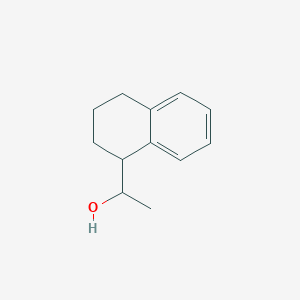
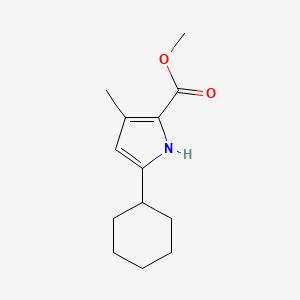
![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine](/img/structure/B12437286.png)
![2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
